
2-(Piperidin-1-ylsulfonyl)phenylboronic acid
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Description
2-(Piperidin-1-ylsulfonyl)phenylboronic acid is a useful research compound. Its molecular formula is C11H16BNO4S and its molecular weight is 269.122. The purity is usually 95%.
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Biological Activity
2-(Piperidin-1-ylsulfonyl)phenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure combining a boronic acid group with a piperidin-1-ylsulfonyl moiety, which enhances its reactivity and biological profile. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The boronic acid group allows for reversible covalent bonding with diols, which is crucial for enzyme inhibition and modulation of signaling pathways.
Key Mechanisms:
- Enzyme Inhibition : This compound has been investigated for its role in inhibiting enzymes such as aldo-keto reductase (AKR1C3), which is implicated in cancer progression. Studies show that derivatives of this compound can act as potent inhibitors with selectivity for specific isoforms .
- Cytokine Modulation : It has been shown to enhance the release of immunostimulatory cytokines in immune cell lines, indicating potential applications in immunotherapy .
Biological Activities
The following table summarizes the key biological activities associated with this compound:
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Inhibition of AKR1C3 : A study demonstrated that derivatives of this compound showed significant inhibition of AKR1C3 activity at concentrations below 100 nM, highlighting its potential as a therapeutic agent for prostate and breast cancers .
- Immunological Enhancements : Research indicated that when used as a co-adjuvant with TLR-4 agonists, the compound significantly increased antigen-specific antibody titers, suggesting its utility in enhancing vaccine efficacy .
- Structure-Activity Relationships (SAR) : Investigations into SAR revealed that modifications to the piperidine ring and the sulfonamide group significantly affect the potency and selectivity of the compound against target enzymes .
Properties
IUPAC Name |
(2-piperidin-1-ylsulfonylphenyl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BNO4S/c14-12(15)10-6-2-3-7-11(10)18(16,17)13-8-4-1-5-9-13/h2-3,6-7,14-15H,1,4-5,8-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTSWGJSCDHDBRA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1S(=O)(=O)N2CCCCC2)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70656876 |
Source
|
Record name | [2-(Piperidine-1-sulfonyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70656876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
957034-87-6 |
Source
|
Record name | [2-(Piperidine-1-sulfonyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70656876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Piperidin-1-ylsulphonyl)benzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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